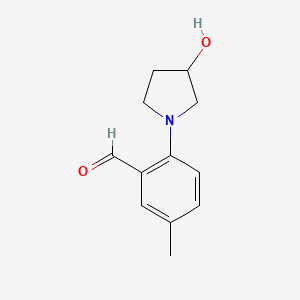
2-(3-Hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde is a chemical compound that features a pyrrolidine ring attached to a benzaldehyde moiety. The presence of the hydroxyl group on the pyrrolidine ring and the methyl group on the benzaldehyde ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions.
Attachment of the Benzaldehyde Moiety: The benzaldehyde moiety can be introduced through a condensation reaction with the pyrrolidine ring, often using reagents like formylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group on the benzaldehyde moiety can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group or the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3-Hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyrrolidine ring and the aldehyde group on the benzaldehyde moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidin-2-one and pyrrolidin-2,5-diones.
Benzaldehyde Derivatives: Compounds with similar benzaldehyde moieties, such as 4-methylbenzaldehyde and 3-hydroxybenzaldehyde.
Uniqueness
2-(3-Hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde is unique due to the specific combination of the pyrrolidine ring with a hydroxyl group and the benzaldehyde moiety with a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-(3-hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-9-2-3-12(10(6-9)8-14)13-5-4-11(15)7-13/h2-3,6,8,11,15H,4-5,7H2,1H3 |
Clave InChI |
ZXWDQUQIZQWISM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2CCC(C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)


![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)


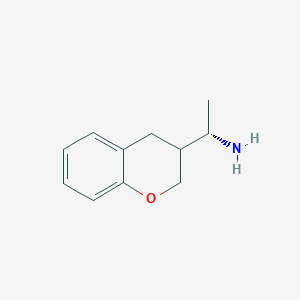
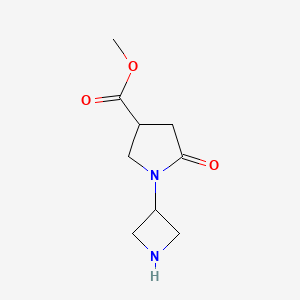
![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)
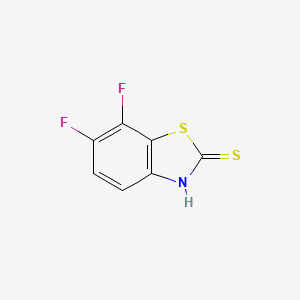

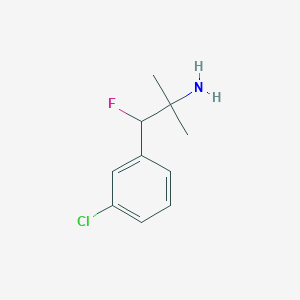
![tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate](/img/structure/B13171934.png)
